REACTION_CXSMILES
|
CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-ml round bottom flask was equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
ADDITION
|
Details
|
The resulting clear filtrate was poured into about 500 ml of water
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the top organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
with 5% aqueous sodium bicarbonate solution to remove residual acetic acid
|
Type
|
EXTRACTION
|
Details
|
(The acetamide by-product is extracted into the water layers during this procedure
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid product
|
Type
|
CUSTOM
|
Details
|
This material was triturated with about 15 ml of chloroform
|
Type
|
FILTRATION
|
Details
|
the resulting white solid product filtered off
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1.4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g | |
YIELD: PERCENTYIELD | 83.2% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-ml round bottom flask was equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
ADDITION
|
Details
|
The resulting clear filtrate was poured into about 500 ml of water
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the top organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
with 5% aqueous sodium bicarbonate solution to remove residual acetic acid
|
Type
|
EXTRACTION
|
Details
|
(The acetamide by-product is extracted into the water layers during this procedure
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid product
|
Type
|
CUSTOM
|
Details
|
This material was triturated with about 15 ml of chloroform
|
Type
|
FILTRATION
|
Details
|
the resulting white solid product filtered off
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1.4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g | |
YIELD: PERCENTYIELD | 83.2% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[C:16](=O)[C:15]3[CH:18]=[CH:19][C:20]([O:22]C(C)=O)=[CH:21][C:14]=3[O:13][CH:12]=2)=[CH:7][CH:6]=1)=O.C([O-])=O.[NH4+]>[OH-].[OH-].[Pd+2].C(O)(=O)C>[CH2:16]1[C:15]2[CH:18]=[CH:19][C:20]([OH:22])=[CH:21][C:14]=2[O:13][CH2:12][CH:11]1[C:8]1[CH:9]=[CH:10][C:5]([OH:4])=[CH:6][CH:7]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
8.15 g
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at relfux for 1.4 hours, at which time thin-layer chromatographic analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250-ml round bottom flask was equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
ADDITION
|
Details
|
diluted with 100 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
ADDITION
|
Details
|
The resulting clear filtrate was poured into about 500 ml of water
|
Type
|
STIRRING
|
Details
|
shaken
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the top organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
with 5% aqueous sodium bicarbonate solution to remove residual acetic acid
|
Type
|
EXTRACTION
|
Details
|
(The acetamide by-product is extracted into the water layers during this procedure
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid product
|
Type
|
CUSTOM
|
Details
|
This material was triturated with about 15 ml of chloroform
|
Type
|
FILTRATION
|
Details
|
the resulting white solid product filtered off
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
1.4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.85 g | |
YIELD: PERCENTYIELD | 83.2% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |